Angiotensin I-13C5,15N (human, mouse, rat)
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Overview
Description
Angiotensin I-13C5,15N (human, mouse, rat) is a labeled peptide used in scientific research. It is a modified form of Angiotensin I, where specific carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N. Angiotensin I is a precursor to Angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angiotensin I-13C5,15N involves the incorporation of isotopically labeled amino acids into the peptide sequence. The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The labeled amino acids, such as 13C5-Valine and 15N-Isoleucine, are incorporated at specific positions in the peptide sequence .
Industrial Production Methods
Industrial production of Angiotensin I-13C5,15N follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Angiotensin I-13C5,15N undergoes various chemical reactions, including:
Hydrolysis: The peptide can be hydrolyzed by enzymes such as angiotensin-converting enzyme (ACE) to produce Angiotensin II.
Oxidation and Reduction: These reactions can modify specific amino acid residues within the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like ACE or human chymase are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products Formed
Angiotensin II: Formed from the hydrolysis of Angiotensin I by ACE.
Modified Peptides: Resulting from oxidation or reduction reactions.
Scientific Research Applications
Angiotensin I-13C5,15N is widely used in various fields of scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of peptides.
Biology: Studied for its role in the renin-angiotensin system and its effects on cardiovascular functions.
Medicine: Investigated for its potential therapeutic applications in treating hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Angiotensin I-13C5,15N exerts its effects through its conversion to Angiotensin II by ACE. Angiotensin II then binds to its receptors, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone release. This cascade of events is part of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I (unlabeled): The natural form of the peptide without isotopic labeling.
Angiotensin II: The active form produced from Angiotensin I.
Other Isotopically Labeled Peptides: Peptides labeled with different isotopes for various research applications.
Uniqueness
Angiotensin I-13C5,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in mass spectrometry studies. This makes it a valuable tool in research focused on the renin-angiotensin system and related physiological processes .
Properties
Molecular Formula |
C62H89N17O14 |
---|---|
Molecular Weight |
1302.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](15N)amino]-3-(113C)methyl(1,3,4,5-13C4)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1/i1+1,6+1,7+1,35+1,59+1,78+1 |
InChI Key |
ORWYRWWVDCYOMK-HSYGSCCCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)N[13C](=O)[C@H]([13C@@H]([13CH3])[13CH2][13CH3])[15NH]C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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